molecular formula C10H17NOS.HCl.1/2H2O B1574236 (+)-Cevimeline hydrochloride hemihydrate

(+)-Cevimeline hydrochloride hemihydrate

Numéro de catalogue: B1574236
Poids moléculaire: 244.78
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cevimeline hydrochloride hemihydrate, a  novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome. The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

Applications De Recherche Scientifique

  • Structural and Physicochemical Properties : Cevimeline is noted for its unique structural and physicochemical properties. It is a muscarinic receptor agonist increasing secretion of exocrine glands. The hydrochloride hemihydrate form provides a stable solid state for pharmaceutical formulation, as cevimeline base is a liquid at ambient conditions. Investigations into the hydrochloride hemihydrates of cis- and trans-cevimelines reveal differences in crystal packing, melting points, and solubility, with the cis-isomer (the active pharmaceutical ingredient) showing less dense crystal packing, lower melting point, and higher solubility (Stepanovs et al., 2016).

  • Muscarinic Agonist for Xerostomia : Cevimeline's efficacy in treating xerostomia (dry mouth) in patients with Sjögren’s syndrome is well-documented. It acts as a specific agonist of the M3 muscarinic receptor, beneficial in alleviating symptoms of xerostomia and xerophthalmia associated with this syndrome. Clinical trials have shown its effectiveness in increasing salivary flow and improving symptoms of xerostomia (Yasuda & Niki, 2002).

  • Saliva and Tear Secretions in Animal Models : In studies involving rats and mice, cevimeline hydrochloride has been shown to induce saliva and tear secretions. These findings suggest its potential therapeutic efficacy for xerostomia and xerophthalmia in patients with Sjögren's syndrome and in those affected by X-ray exposure in the head and neck region (Iga et al., 1998).

  • Clinical Potential in Xerostomia : Clinical trials have demonstrated the efficacy of cevimeline hydrochloride in the treatment of xerostomia. It has been observed to increase salivary flow and improve both subjective and objective symptoms in patients, thereby enhancing their quality of life (Ohyama et al., 2007).

  • Effect on Gastric Motility : Some studies have explored the potential of cevimeline in treating diseases associated with abnormal gastrointestinal motility. In patients with non‐ulcer dyspepsia, cevimeline administration led to improved symptoms, suggesting its potential as a therapeutic agent for such conditions (Chiba et al., 2007).

  • Mechanism of Action in Fluid Secretion : Research exploring the mechanism of fluid secretion from mouse submandibular glands induced by cevimeline highlights its specific activation of Na+/H+ exchange and potential promotion of Na+ reabsorption, offering insights into its therapeutic action (Kondo et al., 2011).

Propriétés

Formule moléculaire

C10H17NOS.HCl.1/2H2O

Poids moléculaire

244.78

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.